molecular formula C27H19NO6 B5170433 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE

Cat. No.: B5170433
M. Wt: 453.4 g/mol
InChI Key: RNNMXEMNIWIWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of coumarins and phthalimides. This compound is characterized by its unique structure, which includes a chromenone moiety, a phthalimide group, and a phenylpropanoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Phthalimide Group: The phthalimide group can be introduced via the Gabriel synthesis, where phthalimide is reacted with potassium hydroxide to form potassium phthalimide, which is then alkylated with an appropriate alkyl halide.

    Esterification: The final step involves the esterification of the chromenone moiety with the phthalimide derivative and phenylpropanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone moiety can inhibit certain enzymes by binding to their active sites, while the phthalimide group can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenone moiety and exhibit anticoagulant properties.

    Phthalimide Derivatives: Compounds such as thalidomide and lenalidomide share the phthalimide group and are known for their immunomodulatory and anticancer activities.

Uniqueness

4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANOATE is unique due to its combination of the chromenone and phthalimide moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO6/c1-16-13-24(29)34-23-15-18(11-12-19(16)23)33-27(32)22(14-17-7-3-2-4-8-17)28-25(30)20-9-5-6-10-21(20)26(28)31/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNMXEMNIWIWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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